![molecular formula C40H63N9O8S B1609675 Barusiban CAS No. 285571-64-4](/img/structure/B1609675.png)
Barusiban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barusiban has been used in trials studying the treatment of Infertility and In Vitro Fertilisation (IVF) Treatment.
Wissenschaftliche Forschungsanwendungen
Tocolytic Agent in Preterm Labor
Barusiban is primarily researched for its application as a tocolytic agent to manage preterm labor. Studies have shown its effectiveness in suppressing oxytocin-induced preterm labor in non-human primates. In these studies, barusiban demonstrated a capacity to effectively suppress uterine contractility in response to repeated oxytocin challenge, suggesting its potential therapeutic effectiveness in long-term treatment of preterm labor (Reinheimer et al., 2006). Another study evaluated the effect of barusiban in threatened preterm labor at late gestational age, highlighting its safety profile but noting its similar efficacy to placebo in stopping preterm labor (Thornton et al., 2009).
Placental Transfer
Research has also focused on the placental transfer of barusiban, an important aspect considering its potential use in pregnant women. A study reported limited placental transfer of barusiban in rabbit, monkey, and human models, suggesting the ex vivo human cotyledon model's usefulness in assessing future drug candidates for pregnant women (Helmer et al., 2020).
Comparison with Other Tocolytics
Barusiban has been compared to other tocolytics like atosiban in terms of efficacy and duration of action. A study highlighted barusiban's higher potency and longer duration of action compared to atosiban, which could offer improved treatment options for preterm labor (Reinheimer et al., 2005). Another study examined barusiban's inhibitory effect on oxytocin-induced contractions in preterm and term pregnant women, underscoring its potential as a tocolytic agent (Pierzynski et al., 2004).
Oxytocin Receptor Binding
Barusiban's mechanism of action involves interaction with oxytocin receptors. Studies have delved into understanding the binding domains of the oxytocin receptor for barusiban, highlighting its selectivity compared to other antagonists (Gimpl et al., 2005).
Novel Study Designs
Unique study designs have been employed to investigate barusiban, such as a study involving pregnant and neonatal monkeys, which included behavioral and immunological endpoints. This approach allowed for a comprehensive assessment of barusiban's effects on both maternal and offspring well-being (Rasmussen et al., 2007).
Eigenschaften
CAS-Nummer |
285571-64-4 |
---|---|
Produktname |
Barusiban |
Molekularformel |
C40H63N9O8S |
Molekulargewicht |
830.1 g/mol |
IUPAC-Name |
(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1 |
InChI-Schlüssel |
UGNGRKKDUVKQDF-IHOMMZCZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
Andere CAS-Nummern |
285571-64-4 |
Sequenz |
WIXNXX |
Synonyme |
barusiban |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.